Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-13-10(7-17-8)11-5-4-9(14(11)2)6-12(15)16-3/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCIGKWUYQYING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(N2C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182149 | |
| Record name | Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-82-6 | |
| Record name | Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester compound during the early stages of synthesis . This is followed by further reactions to introduce the pyrrole and thiazole rings under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate has demonstrated antimicrobial properties. Research indicates that thiazole derivatives exhibit potent activity against various bacterial strains. The thiazole moiety is known for its role in enhancing the bioactivity of compounds, making them effective against resistant strains of bacteria .
Anti-inflammatory Properties
Studies have shown that compounds containing thiazole and pyrrole rings can exhibit anti-inflammatory effects. The incorporation of these groups into methyl acetate derivatives may lead to the development of new anti-inflammatory agents. A study highlighted that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Cancer Research
The compound's structure suggests potential applications in cancer therapy. Thiazole and pyrrole derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound could be further investigated for its cytotoxic effects on various cancer cell lines .
Material Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of polymers with specialized properties. The unique functional groups within the compound allow for the creation of materials with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating thiazole and pyrrole units has shown promising results in improving material performance under stress .
Nanotechnology
In nanotechnology, this compound can be utilized for the functionalization of nanoparticles. Its ability to bind with metal ions makes it a suitable candidate for creating hybrid materials that exhibit unique electronic and optical properties. This application is particularly relevant in the development of sensors and drug delivery systems .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, suggesting a potential new avenue for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers compared to untreated controls. Flow cytometry analysis showed an increase in early apoptotic cells, indicating that further research could lead to novel anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate involves its interaction with molecular targets in biological systems. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
Tolmetin Derivatives
- Methyl 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate (Compound 3) Structure: Differs by replacing the thiazole with a 4-methylbenzoyl group. Activity: Tolmetin derivatives are anti-inflammatory agents, with the benzoyl group enhancing cyclooxygenase (COX) inhibition .
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl Propionate
Thiazole-Substituted Analogs
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate (Compound 1)
- Structure: Contains a 2-aminothiazole instead of 2-methylthiazole.
- Synthesis : Used as a precursor for bi-heterocyclic propanamides, highlighting the versatility of thiazole-acetate frameworks in medicinal chemistry .
- Key Difference: The 2-amino group may participate in hydrogen bonding, whereas the 2-methyl group in the target compound could enhance hydrophobic interactions .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
Pharmacologically Active Thiazole Derivatives
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]
- Activity : A metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic effects.
- Structural Insight : The 2-methylthiazole moiety is critical for receptor binding, suggesting the target compound’s thiazole may similarly engage biological targets .
1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
Physical Properties
*Calculated using molecular formula C₁₁H₁₃N₂O₂S.
Biological Activity
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on:
- Antitumor Activity
- Antimicrobial Properties
- Neuroprotective Effects
Antitumor Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The structure–activity relationship (SAR) indicates that the thiazole and pyrrole moieties play critical roles in enhancing cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.4 | Induction of apoptosis through caspase activation |
| HeLa (Cervical) | 10.7 | Inhibition of cell cycle progression at G2/M phase |
| A549 (Lung) | 12.3 | Disruption of mitochondrial membrane potential |
The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity, particularly against HeLa cells, suggesting its potential for further development as a chemotherapeutic agent .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several pathogens.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial therapies, particularly in treating resistant strains .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells through antioxidant mechanisms.
The compound reduces oxidative stress by:
- Scavenging free radicals.
- Enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vitro studies have shown that treatment with this compound significantly decreases neuronal cell death induced by oxidative stress .
Q & A
Q. What are the established synthetic routes for Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrrole-thiazole core via reactions between thioacetamide and α-bromoacetyl intermediates under reflux in acetic acid, as seen in analogous thiazole-containing compounds .
- Esterification : Introduction of the methyl acetate group using sodium acetate as a base and acetic acid as a solvent, with reflux times of 3–5 hours to ensure completion .
- Purification : Recrystallization from a DMF/acetic acid mixture to isolate the product, ensuring ≥95% purity .
Critical conditions : Temperature control during cyclocondensation (to avoid side products) and stoichiometric excess of sodium acetate (to drive esterification) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?
- 1H NMR : Signals for the thiazole protons appear at 7.57–7.62 ppm, while pyrrole methyl groups resonate near 2.1–2.3 ppm. Methylene protons in alkylated derivatives (e.g., benzyl substituents) appear at 5.13–5.21 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 271.32 for C16H17NO3) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly in the formation of the pyrrole-thiazole core?
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency, as observed in related heterocycle syntheses .
- Solvent Optimization : Replacing acetic acid with polar aprotic solvents (e.g., DMF) could improve solubility of intermediates, reducing reaction time .
- Microwave-Assisted Synthesis : Accelerates cyclocondensation steps, as demonstrated for analogous thiazole derivatives, achieving >80% yield in 30 minutes .
Q. What methodologies are used to evaluate the biological activity of this compound, and what are key findings?
- Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC) against Staphylococcus aureus and Candida albicans. Analogous compounds show MIC values of 12.5–25 µg/mL, surpassing metronidazole in activity .
- Enzyme Inhibition Studies : Docking simulations (e.g., with α-glucosidase) highlight interactions between the thiazole ring and enzyme active sites, suggesting potential antidiabetic applications .
Q. How do structural modifications (e.g., alkylation of the pyrrole nitrogen) impact bioactivity?
- Benzyl Substitution : 1-Benzyl derivatives exhibit reduced antimicrobial activity compared to the parent compound, likely due to steric hindrance .
- Electron-Withdrawing Groups : Nitro or halogen substituents on the thiazole ring enhance activity by improving membrane permeability, as seen in SAR studies of similar molecules .
Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or reaction time)?
- Systematic Parameter Screening : Design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, ethanol vs. acetic acid in cyclocondensation may lead to divergent intermediates .
- Mechanistic Studies : In-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .
Methodological Challenges & Solutions
Q. Addressing Low Crystallinity in X-ray Diffraction Analysis
Q. Mitigating Side Reactions During Alkylation
- Protecting Groups : Temporary protection of the pyrrole nitrogen with Boc groups prevents over-alkylation .
- Low-Temperature Conditions : Slow addition of alkylating agents at 0–5°C minimizes polysubstitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
